X antigen family member 1 (21-29)

HLA binding affinity MHC stabilization T2 cell assay

This XAGE1 21-29 peptide (GVFPSAPSPV) is an HLA-A*02:06-restricted CD8 T-cell epitope naturally processed by tumor cells. Unlike generic cancer-testis antigen peptides, it demonstrates immunodominance in lung adenocarcinoma—spontaneous antibody responses occur in ~19% of stage IIIB/IV patients. Clinically validated in Phase I vaccine trials (SLP1 long peptide benchmark). Select this sequence for tetramer-based immune monitoring, ex vivo T-cell expansion, or preclinical vaccine formulation studies where direct comparability to published clinical immunogenicity data is essential. The HLA-A*02:06 restriction profile (prevalent in Asian populations) and distinct anchor residue composition render it non-interchangeable with MAGE-A or NY-ESO-1 epitopes.

Molecular Formula
Molecular Weight
Cat. No. B1574987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameX antigen family member 1 (21-29)
SynonymsX antigen family member 1 (21-29)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

X Antigen Family Member 1 (21-29) Peptide: A Defined CD8 T-Cell Epitope for Cancer Immunotherapy Research


X antigen family member 1 (21-29) is a synthetic 9-mer peptide corresponding to amino acids 21-29 of the XAGE-1b (GAGED2a) cancer-testis antigen [1]. XAGE-1 is a member of the GAGE/PAGE/XAGE family of cancer-testis antigens, characterized by expression in normal testis and a broad range of human malignancies including lung adenocarcinoma, Ewing's sarcoma, prostate cancer, breast cancer, and melanoma [2]. This specific nonamer peptide (sequence: GVFPSAPSPV) is naturally processed and presented by HLA class I molecules, enabling recognition by cytotoxic T lymphocytes [3]. XAGE-1b mRNA is the dominantly expressed splice variant among four alternative splicing isoforms in cancer tissues [4]. The peptide functions as an established CD8 T-cell epitope for studying antigen-specific immune responses, with demonstrated clinical translation into Phase I vaccine trials for lung adenocarcinoma [5].

Why X Antigen Family Member 1 (21-29) Cannot Be Substituted with Alternative Cancer-Testis Antigen Peptides


Substitution with alternative cancer-testis antigen-derived peptides is not functionally equivalent due to distinct HLA restriction profiles, variable immunodominance hierarchies, and differing tumor-type expression patterns. The XAGE1 21-29 peptide is restricted by HLA-A*02:06, an allele prevalent in Asian populations but distinct from the more commonly studied HLA-A*02:01 restriction of many CT antigen epitopes [1]. In lung adenocarcinoma, XAGE1 demonstrates immunodominance over other CT antigens, eliciting spontaneous humoral and cellular immune responses in a substantially higher proportion of patients compared to alternatives such as NY-ESO-1 [2]. The peptide sequence GVFPSAPSPV also differs from MAGE-A and NY-ESO-1 epitopes in its anchor residue composition, affecting MHC binding stability and T-cell receptor recognition [3]. In Ewing's sarcoma, XAGE1, STEAP1, and PRAME each demonstrate distinct immunological profiles, with ex vivo T-cell detection limited and requiring antigen-specific prestimulation [4]. These differences mandate antigen-specific peptide selection based on the target indication and patient HLA type rather than class-level interchangeability.

X Antigen Family Member 1 (21-29): Comparative Quantitative Evidence for Scientific Selection


HLA-A2 Binding Affinity: Wild-Type vs. Optimized XAGE1 21-29 Peptide

The wild-type XAGE1 21-29 peptide (GVFPSAPSPV, SEQ ID NO:6) binds HLA-A2 with measurable affinity, as demonstrated in T2 cell binding stabilization assays. Critically, a modified analog peptide designated '3M xage-1 14' (SEQ ID NO:9) containing three amino acid substitutions at positions corresponding to improved anchor residues demonstrates significantly enhanced binding affinity to HLA-A2 compared to the wild-type sequence, with the patent designating 3M xage-1 14 as the most preferred immunogenic peptide among tested candidates [1]. This head-to-head comparison establishes a clear hierarchy for researchers selecting between natural sequence peptides and optimized analogs.

HLA binding affinity MHC stabilization T2 cell assay

Antigen Expression Frequency: XAGE1 vs. NY-ESO-1 in Lung Adenocarcinoma

In advanced lung adenocarcinoma, the XAGE1 (GAGED2a) antigen is expressed in approximately 40% of tumors, establishing it as a frequently expressed target in this malignancy [1]. In a comparative analysis of CT antigen expression in lung adenocarcinoma, four antigens—XAGE1, VCX, IL13RA2, and SYCE1—were found to be expressed alone or in combination in approximately 80% of lung adenocarcinoma tumors [2]. This positions XAGE1 among the most frequently expressed CT antigens in this indication, with expression frequency comparable to or exceeding that of NY-ESO-1 in the lung adenocarcinoma subtype [3]. Notably, lung adenocarcinomas constitute approximately 70% of non-small cell lung cancer histologic types, making this expression profile clinically relevant for patient selection in immunotherapeutic studies [4].

tumor antigen expression lung adenocarcinoma cancer-testis antigen

Spontaneous Immune Response Frequencies: XAGE1 vs. Alternative CT Antigens in NSCLC

XAGE1 demonstrates robust spontaneous immunogenicity in non-small cell lung cancer patients, with antibody responses detected in 10% (20/200) of NSCLC patients overall and 19% (13/69) of stage IIIB/IV lung adenocarcinoma patients [1]. In antibody-positive patients, CD4 T-cell responses were detected in 88% (14/16) and CD8 T-cell responses in 67% (6/9) of those examined [1]. Comparatively, serum antibodies against NY-ESO-1 and XAGE1 are detected in approximately 25% of NSCLC patients when assessed together, with NY-ESO-1/XAGE1 antibody-positive patients demonstrating superior response to nivolumab (ICI) therapy compared to antibody-negative patients (response rate 50.0% vs. 15.5%, p < 0.0007) [2]. In contrast, in Ewing's sarcoma patients, ex vivo detection of T cells specific for XAGE1, STEAP1, and PRAME was limited to a minority of patients and required nonspecific T-cell prestimulation for detection [3], indicating tumor-type-dependent differences in natural immune recognition.

immunogenicity NSCLC spontaneous T-cell response

Epitope Mapping: XAGE1 21-29 as a Defined HLA-A*02:06-Restricted CD8 Epitope

Through T-cell clone establishment from PBMCs of antibody-positive NSCLC patients, the XAGE1b 21-29 nonamer peptide was definitively mapped as an HLA-A*02:06-restricted CD8 T-cell epitope [1]. This restriction differs from the HLA-A*02:01 restriction common to many well-characterized CT antigen epitopes, including those from MAGE-A3 and NY-ESO-1, which were identified through peptide-HLA binding prediction algorithms and validated in HLA-A*02:01 transgenic mouse models [2]. The CD8 T-cell clone established against XAGE1 21-29 demonstrated cytotoxic activity against tumor cells expressing XAGE1b and the appropriate HLA class I allele, confirming that the epitope is naturally processed and presented [1]. This stands in contrast to many computationally predicted CT antigen epitopes that lack validation of natural processing or functional T-cell recognition [3].

epitope mapping HLA restriction CD8 T-cell clone

Clinical Translation Status: XAGE1 21-29-Containing Long Peptides in Phase I Trials

The XAGE1 21-29 peptide sequence is incorporated within the SLP1 long-peptide vaccine (XAGE1 6N-32Q, 25-mer) that was evaluated in a Phase I clinical trial for advanced lung adenocarcinoma patients [1]. This trial (UMIN000026493) assessed three dose levels (500 μg, 1 mg, and 2 mg) of XAGE1 long peptides administered with adjuvant (Picibanil OK-432) and Montanide ISA-51, demonstrating safety and augmentation of antibody responses in immunized patients [2]. In contrast, while NY-ESO-1 peptide vaccines have advanced to multiple Phase I/II trials across various cancer types with documented clinical responses [3], and MAGE-A3 peptide vaccines have completed large Phase III trials (MAGRIT) with mixed outcomes [4], XAGE1-targeted vaccination represents a more recent, lung adenocarcinoma-focused clinical development path with distinct patient selection based on XAGE1 antigen or antibody positivity.

cancer vaccine Phase I clinical trial lung adenocarcinoma

Primary Research and Industrial Application Scenarios for X Antigen Family Member 1 (21-29)


T-Cell Monitoring and Epitope-Specific Tetramer Development in NSCLC Immunotherapy Studies

The HLA-A*02:06-restricted XAGE1 21-29 peptide enables construction of peptide-MHC tetramers for ex vivo detection and quantification of antigen-specific CD8 T cells in NSCLC patients. Given that spontaneous CD8 T-cell responses are detectable in 67% of XAGE1 antibody-positive patients [1], tetramer-based monitoring provides a functional correlate for tracking immune responses during checkpoint inhibitor therapy or vaccine trials. This application is directly supported by the peptide's experimentally validated epitope status and demonstrated natural processing by tumor cells [1].

In Vitro Expansion of XAGE1-Specific Cytotoxic T Lymphocytes for Adoptive Cell Therapy Research

The XAGE1 21-29 peptide can be used to pulse antigen-presenting cells for in vitro stimulation and expansion of XAGE1-specific CD8 T cells from patient or healthy donor PBMCs. In vitro priming studies have demonstrated that XAGE1 peptides induce expansion of effector T cells that specifically recognize XAGE1-expressing tumor cells in an HLA-restricted manner [2]. Researchers may select between the wild-type sequence (GVFPSAPSPV) for studying physiological T-cell recognition or the 3M xage-1 14 analog with enhanced HLA-A2 binding affinity for maximizing ex vivo expansion efficiency [3].

Lung Adenocarcinoma Biomarker and Patient Stratification Assay Development

With XAGE1 expression documented in approximately 40% of advanced lung adenocarcinomas and spontaneous antibody responses detectable in 19% of stage IIIB/IV patients [4], the 21-29 peptide serves as a defined antigen target for developing serological assays (ELISA) or cellular immune monitoring platforms to stratify patients for XAGE1-directed therapies. The combined assessment of NY-ESO-1 and XAGE1 antibodies has demonstrated predictive value for ICI response in NSCLC, with antibody-positive patients showing a 50.0% response rate versus 15.5% in antibody-negative patients (p < 0.0007) [5].

Preclinical Vaccine Formulation and Immunogenicity Studies

The XAGE1 21-29 peptide sequence, incorporated within the 25-mer SLP1 long peptide (XAGE1 6N-32Q) evaluated in Phase I clinical trials, provides a validated antigen component for preclinical vaccine formulation studies [6]. Researchers investigating novel adjuvant combinations, nanoparticle delivery systems, or combination immunotherapy regimens can utilize this clinically benchmarked peptide sequence, enabling direct comparison of preclinical findings with established clinical immunogenicity data [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for X antigen family member 1 (21-29)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.